molecular formula C7H8BClO2 B1486661 3-Chloromethylphenylboronic acid CAS No. 957035-15-3

3-Chloromethylphenylboronic acid

Cat. No.: B1486661
CAS No.: 957035-15-3
M. Wt: 170.4 g/mol
InChI Key: JUDDUYGFBWZTTB-UHFFFAOYSA-N
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Description

3-Chloromethylphenylboronic acid (CAS 957035-15-3) is a boronic acid derivative with the molecular formula C₇H₇BClO₂ and a molecular weight of 174.39 g/mol . Its structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the meta position and a chloromethyl (-CH₂Cl) group at the adjacent position (Figure 1). This compound is primarily used in research settings, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials .

Figure 1: Structure of this compound

Properties

IUPAC Name

[3-(chloromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDDUYGFBWZTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656889
Record name [3-(Chloromethyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-15-3
Record name [3-(Chloromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)benzeneboronic acid
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Biological Activity

3-Chloromethylphenylboronic acid (CMPBA), with the chemical formula C7_7H8_8BClO2_2 and CAS number 957035-15-3, is a boronic acid derivative that has garnered attention for its diverse biological activities. This article delves into the biological activity of CMPBA, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Weight : 170.40 g/mol
  • Chemical Structure : The compound consists of a phenyl ring substituted with a chloromethyl group and a boronic acid functional group, which is crucial for its biological interactions.

Biological Activities

CMPBA exhibits a range of biological activities, primarily due to the unique properties of boronic acids. These activities include:

  • Anticancer Activity :
    • Boronic acids have been shown to inhibit proteasome activity, which is critical in cancer cell survival. CMPBA may exhibit similar properties, contributing to its potential as an anticancer agent.
  • Antibacterial and Antifungal Activities :
    • Research indicates that boron-containing compounds can possess antibacterial and antifungal properties. CMPBA's structural characteristics suggest it may interact with bacterial cell walls or fungal membranes, disrupting their integrity.
  • Antiviral Activity :
    • Some studies have highlighted the potential of boronic acids in antiviral applications by inhibiting viral proteases or other essential viral proteins.
  • Anti-inflammatory Properties :
    • CMPBA may also have anti-inflammatory effects, potentially through modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.

The biological activity of CMPBA can be attributed to several mechanisms:

  • Lewis Acid Behavior : As a Lewis acid, CMPBA can form reversible complexes with nucleophiles such as hydroxyl groups in biological molecules (e.g., enzymes, nucleic acids). This property allows it to modulate enzyme activity and influence cellular processes .
  • Binding Interactions : The boronic acid group can specifically interact with diols found in carbohydrates and other biomolecules, which may lead to altered biological responses .

1. Interaction with Insulin

A theoretical model developed to study the interaction between various boronic acids and insulin revealed that certain derivatives exhibit promising binding affinities. Although specific data on CMPBA was not highlighted in this study, it is indicative of the potential interactions that boronic acids can have with insulin receptors .

2. Antimicrobial Studies

A review on the synthesis of biologically active boron-containing compounds noted that several derivatives showed significant antibacterial and antifungal activities. While specific studies on CMPBA were not detailed, the general trend suggests that similar compounds could exhibit comparable effects .

3. Anticancer Applications

The development of bortezomib (a boronic acid derivative) as a proteasome inhibitor has paved the way for exploring other boronic acids like CMPBA in cancer therapy. Research into its mechanism could reveal its efficacy against various cancer types by targeting proteasomal pathways .

Data Summary Table

Activity TypeEvidence LevelMechanism
AnticancerEmerging researchProteasome inhibition
AntibacterialModerate evidenceDisruption of cell wall integrity
AntifungalModerate evidenceMembrane disruption
AntiviralPreliminary findingsViral protease inhibition
Anti-inflammatoryEmerging researchCytokine modulation

Scientific Research Applications

Medicinal Chemistry Applications

3-CPBA exhibits significant potential in medicinal chemistry due to its ability to interact with biological molecules. Key applications include:

  • Anticancer Activity : Boronic acids, including 3-CPBA, have been studied for their anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, bortezomib, a boronic acid derivative, has been successfully used in multiple myeloma treatment .
  • Drug Delivery Systems : 3-CPBA has been utilized in the development of targeted drug delivery systems. For example, nanoparticles modified with 3-CPBA have shown enhanced accumulation in tumor tissues, improving the efficacy of chemotherapeutic agents like doxorubicin. Studies demonstrated that these nanoparticles exhibited significant cytotoxicity against cancer cells while minimizing systemic toxicity .
  • Glucose-Sensitive Drug Release : The ability of boronic acids to form reversible complexes with diols makes them suitable for glucose-responsive drug delivery systems. 3-CPBA conjugated with chitosan nanoparticles has been explored for site-specific delivery in conditions such as coccidiosis in poultry, where the drug release is triggered by glucose levels .

Organic Synthesis Applications

In organic synthesis, 3-CPBA serves as a valuable reagent and catalyst:

  • Suzuki-Miyaura Coupling : Boronic acids are essential in the Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. 3-CPBA can be used as a coupling partner in synthesizing complex organic molecules .
  • Catalysis : Research has shown that boronic acids can act as catalysts or reagents in various synthetic transformations, including the formation of amides and aldol reactions. The introduction of 3-CPBA into these processes can enhance reaction efficiency and selectivity .

Data Table: Applications of 3-Chloromethylphenylboronic Acid

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer treatmentsInhibits proteasome activity; enhances drug efficacy
Drug Delivery SystemsTargeted delivery via nanoparticlesImproved tumor targeting and reduced side effects
Glucose-Sensitive ReleaseCoccidiosis treatment in poultryDual-responsive micelles for controlled drug release
Organic SynthesisSuzuki-Miyaura coupling reactionsEffective coupling partner for complex molecule synthesis
CatalysisAmide bond formationEnhances reaction efficiency and selectivity

Case Study 1: Targeted Cancer Therapy

A study investigated the use of 3-CPBA-modified nanoparticles for delivering doxorubicin to tumor sites. The results indicated that these nanoparticles significantly increased the retention of doxorubicin in lung tissues compared to non-targeted formulations, leading to enhanced anti-tumor efficacy in vivo.

Case Study 2: Glucose-Responsive Micelles

Research focused on synthesizing chitosan-based micelles containing 3-CPBA for treating coccidiosis. The micelles demonstrated a biphasic release profile, with rapid release at acidic pH levels followed by sustained release at neutral pH, effectively inhibiting the growth of coccidian parasites while ensuring prolonged therapeutic action.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Functional Differences

The reactivity and applications of phenylboronic acids depend on substituent positions and functional groups. Below is a comparative analysis of 3-chloromethylphenylboronic acid and its analogs:

Table 1: Structural Comparison of Chlorinated Phenylboronic Acids
Compound Name CAS Number Formula Molecular Weight (g/mol) Key Substituents Purity
This compound 957035-15-3 C₇H₇BClO₂ 174.39 -B(OH)₂ (meta), -CH₂Cl (adjacent) >97%
3-Chloro-4-methylphenylboronic acid 175883-63-3 C₇H₈BClO₂ 174.40 -B(OH)₂ (meta), -CH₃ (para), -Cl (meta) >98%
4-Chloro-3-methylphenylboronic acid 161950-10-3 C₇H₈BClO₂ 174.40 -B(OH)₂ (para), -CH₃ (meta), -Cl (para) >99%
3-Chloro-2-methylphenylboronic acid 313545-20-9 C₇H₈BClO₂ 174.40 -B(OH)₂ (meta), -CH₃ (ortho), -Cl (meta) >99%
5-Chloro-3-(hydroxymethyl)phenylboronic acid 2121512-87-4 C₇H₈BClO₃ 186.40 -B(OH)₂ (meta), -CH₂OH (adjacent), -Cl (meta) >97%
3-Chloro-4-(trifluoromethyl)phenylboronic acid 847756-88-1 C₇H₅BClF₃O₂ 224.37 -B(OH)₂ (meta), -CF₃ (para), -Cl (meta) 98%
Key Observations:

Substituent Position Effects :

  • This compound has a reactive chloromethyl group adjacent to the boronic acid, making it suitable for further alkylation or coupling reactions .
  • In contrast, 3-Chloro-4-methylphenylboronic acid (CAS 175883-63-3) has a methyl group at the para position, which enhances steric bulk and may reduce reactivity in cross-coupling reactions compared to the chloromethyl analog .

Functional Group Influence: The hydroxymethyl group in 5-chloro-3-(hydroxymethyl)phenylboronic acid (CAS 2121512-87-4) increases hydrophilicity, making it more soluble in polar solvents compared to the chloromethyl derivative .

Notable Findings:
  • This compound is critical in synthesizing crisaborole analogs , where the chloromethyl group undergoes further substitution to form active pharmaceutical ingredients (APIs) .
  • 5-Chloro-3-(hydroxymethyl)phenylboronic acid has been used in glucose-sensitive gels, leveraging its ability to form reversible bonds with diols (e.g., glucose) for controlled drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloromethylphenylboronic acid
Reactant of Route 2
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3-Chloromethylphenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.